2-(2,3,6-trifluorophenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(2,3,6-trifluorophenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C8H9F3N.HCl. It is a derivative of phenylethylamine, where the phenyl ring is substituted with three fluorine atoms at the 2, 3, and 6 positions. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,6-trifluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,3,6-trifluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to reduce the intermediate compounds.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,6-trifluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under elevated temperatures or in the presence of a catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamines.
Scientific Research Applications
2-(2,3,6-trifluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3,6-trifluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4,5-trifluorophenyl)ethan-1-amine hydrochloride
- 2-(2,4,6-trifluorophenyl)ethan-1-amine hydrochloride
- 2-(2,3,5-trifluorophenyl)ethan-1-amine hydrochloride
Uniqueness
2-(2,3,6-trifluorophenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to other trifluorophenyl derivatives.
Properties
CAS No. |
2758002-19-4 |
---|---|
Molecular Formula |
C8H9ClF3N |
Molecular Weight |
211.6 |
Purity |
95 |
Origin of Product |
United States |
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